molecular formula C14H17NO6 B4073914 4-(4-methoxyphenoxy)-N-methylbut-2-yn-1-amine;oxalic acid

4-(4-methoxyphenoxy)-N-methylbut-2-yn-1-amine;oxalic acid

Cat. No.: B4073914
M. Wt: 295.29 g/mol
InChI Key: COJQZTZLNAVRNT-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenoxy)-N-methylbut-2-yn-1-amine; oxalic acid is a complex organic compound with a unique structure that combines a methoxyphenoxy group with a butynylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenoxy)-N-methylbut-2-yn-1-amine typically involves the reaction of 4-methoxyphenol with propargyl bromide to form 4-(4-methoxyphenoxy)but-2-yne. This intermediate is then reacted with methylamine under appropriate conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenoxy)-N-methylbut-2-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce primary or secondary amines.

Scientific Research Applications

4-(4-Methoxyphenoxy)-N-methylbut-2-yn-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenoxy)-N-methylbut-2-yn-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenoxy)benzoic acid
  • 4-(4-Methylphenoxy)benzoic acid
  • 4-(4-Methoxyphenoxy)propanoic acid

Uniqueness

4-(4-Methoxyphenoxy)-N-methylbut-2-yn-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxyphenoxy group with a butynylamine moiety sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(4-methoxyphenoxy)-N-methylbut-2-yn-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.C2H2O4/c1-13-9-3-4-10-15-12-7-5-11(14-2)6-8-12;3-1(4)2(5)6/h5-8,13H,9-10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJQZTZLNAVRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC#CCOC1=CC=C(C=C1)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-methoxyphenoxy)-N-methylbut-2-yn-1-amine;oxalic acid
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4-(4-methoxyphenoxy)-N-methylbut-2-yn-1-amine;oxalic acid
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4-(4-methoxyphenoxy)-N-methylbut-2-yn-1-amine;oxalic acid
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4-(4-methoxyphenoxy)-N-methylbut-2-yn-1-amine;oxalic acid
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4-(4-methoxyphenoxy)-N-methylbut-2-yn-1-amine;oxalic acid
Reactant of Route 6
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4-(4-methoxyphenoxy)-N-methylbut-2-yn-1-amine;oxalic acid

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